molecular formula C28H55NO12 B1193300 N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester

Cat. No. B1193300
M. Wt: 597.74
InChI Key: DSCNYBQOSCPDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a branched PEG derivative with a terminal hydroxy group, t-butyl ester, and a Boc protected amino group. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under mild acidic conditions. The protected amine can be deprotected by acidic conditions.

Scientific Research Applications

1. Polymer Modification and Bioconjugation

The applications of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester are primarily found in the field of polymer science, particularly in the modification of polyethylene glycol (PEG). For example, a study by Chen et al. (2020) demonstrates the use of N-hydroxyphthalimide (NHPI) as a catalyst to modify PEG, which could improve the compatibility of PEG in epoxy resin, suggesting potential applications in toughening materials (Chen et al., 2020). Additionally, the work by Freichels et al. (2011) discusses the use of functionalized PEG, such as N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester, for drug delivery applications, indicating its potential in biomedical fields (Freichels et al., 2011).

2. Chemical Synthesis and Catalysis

In chemical synthesis, N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester plays a role in the formation of specific functional groups. Tarbell et al. (1972) highlight its use in the formation of N-t-butoxycarbonyl (t-BOC) derivatives under mild conditions (Tarbell et al., 1972). Moreover, Majumdar et al. (2015) describe a strategy using a protic ionic liquid for selective hydrolytic cleavage of the N-tert-butyloxycarbonyl (Boc) group, demonstrating its utility in selective protection and deprotection of functional groups in organic synthesis (Majumdar et al., 2015).

3. Surface Modification and Hydrogel Formation

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester also finds applications in surface modification and hydrogel formation. Duvigneau et al. (2008) discuss its use in the thermal activation of thin polymer films for area-selective surface chemical modification, which is relevant in the creation of bioconjugation platforms (Duvigneau et al., 2008). Strehin et al. (2013) demonstrate its role in the formation of polymer hydrogels for biomedical applications, like cell encapsulation and in-vivo implantation (Strehin et al., 2013).

properties

Product Name

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester

Molecular Formula

C28H55NO12

Molecular Weight

597.74

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H55NO12/c1-27(2,3)40-25(31)7-11-33-15-19-37-23-24-39-21-17-35-13-9-29(26(32)41-28(4,5)6)8-12-34-16-20-38-22-18-36-14-10-30/h30H,7-24H2,1-6H3

InChI Key

DSCNYBQOSCPDBB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)C(=O)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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